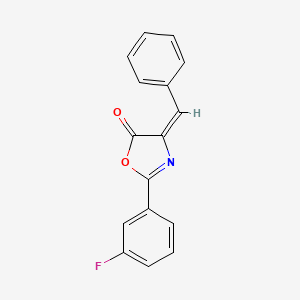
(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one" is a member of the oxazolone family, which are heterocyclic compounds containing an oxazole ring fused with a ketone. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry, photonics, and as probes for biological studies .
Synthesis Analysis
The synthesis of oxazolone derivatives often involves condensation reactions. For instance, the synthesis of 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives was achieved by condensation of specific acetoamides with aromatic aldehydes, acetic anhydride, and sodium acetate, catalyzed by nickel ferrite nanoparticles . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular and crystal structures of related oxazolone compounds have been determined using single-crystal X-ray diffraction studies. For example, the structure of 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one was solved and refined, revealing intra-molecular and inter-molecular interactions that stabilize the crystal structure . These studies are crucial for understanding the conformational preferences and stability of such compounds.
Chemical Reactions Analysis
Oxazolones can participate in various chemical reactions. A new cycloaddition reaction between 4-arylidene-2-phenyl-5(4H)-1,3-oxazolones and benzyne has been reported, leading to the formation of benzoxazepine-2-ones and their N-phenyl derivatives . These reactions expand the chemical versatility of oxazolone derivatives and open pathways for the synthesis of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolones can be studied using various spectroscopic and computational techniques. For instance, FT-IR, HOMO-LUMO, NBO, and MEP analyses have been used to characterize the vibrational wavenumbers, electronic properties, and molecular electrostatic potential of related compounds . Additionally, the nonlinear optical properties of oxazolone derivatives have been investigated using Z-scan techniques, revealing their potential in photonics .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Compounds structurally related to "(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one" have been evaluated for their antimicrobial activities. For instance, derivatives synthesized via microwave-induced synthesis and Knoevenagel condensation demonstrated promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds was essential for enhancing their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Synthesis and Characterization
The synthesis of oxazol-5-one derivatives has been explored through various methods, including microwave-assisted synthesis and conventional techniques. These compounds have been characterized using spectroscopic methods such as IR, NMR, and mass spectrometry, providing insights into their structural and chemical properties. These studies contribute to the development of new synthetic pathways and the exploration of the compounds' potential applications in different fields (Murthy et al., 2010).
Nonlinear Optical Properties
Research into the nonlinear optical (NLO) properties of benzylidene-2-phenyl oxazol-5-ones has demonstrated their potential for applications in photonics and electronics. The studies revealed that these compounds exhibit significant nonlinearities, which are attributed to their extensively delocalized π-electron distribution. This makes them promising candidates for applications in optical devices and materials science (Murthy et al., 2010).
Wirkmechanismus
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it might interact with biological targets such as enzymes or receptors . The specific interactions would depend on the molecular structure of the compound and the target .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include exploring its potential uses, studying its reactivity under different conditions, and investigating its interactions with other molecules . These studies could provide valuable information for the development of new materials, drugs, or chemical processes .
Eigenschaften
IUPAC Name |
(4E)-4-benzylidene-2-(3-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-13-8-4-7-12(10-13)15-18-14(16(19)20-15)9-11-5-2-1-3-6-11/h1-10H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTOKLBYOCWFAC-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

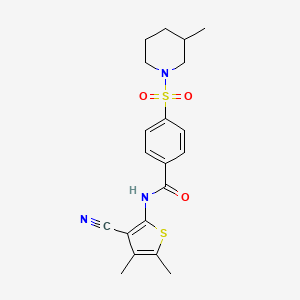
![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)
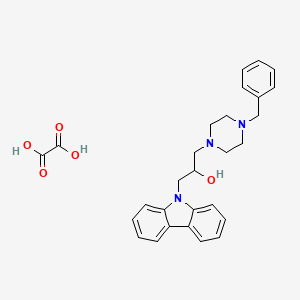
![Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2528861.png)

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)
![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

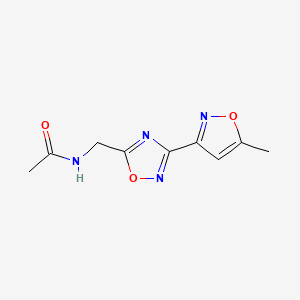
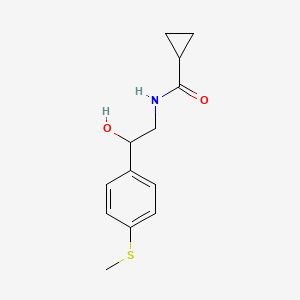
![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)
![3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B2528879.png)